molecular formula C21H18N2O B14632923 (1-(5-Methyl-1H-pyrrol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone CAS No. 52809-61-7

(1-(5-Methyl-1H-pyrrol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone

Cat. No.: B14632923
CAS No.: 52809-61-7
M. Wt: 314.4 g/mol
InChI Key: GAIMUANEUDLECB-UHFFFAOYSA-N
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Description

(1-(5-Methyl-1H-pyrrol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C21H18N2O and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1-(5-Methyl-1H-pyrrol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone, also known as a derivative of isoquinoline and pyrrole, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its applications in medicinal chemistry.

The chemical formula for the compound is C15H12N2OC_{15}H_{12}N_{2}O, with a molecular weight of 252.27 g/mol. Its structure features an isoquinoline moiety linked to a pyrrole derivative, which is crucial for its biological activity.

PropertyValue
Chemical FormulaC15H12N2O
Molecular Weight252.27 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Antimicrobial Properties

Research has indicated that compounds containing pyrrole and isoquinoline structures exhibit significant antimicrobial activity. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial effects .

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Certain derivatives have displayed promising results against fungi such as Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition of fungal growth .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing pyrrole and isoquinoline derivatives highlighted the biological evaluation of these compounds. The synthesized derivatives were tested for their antimicrobial efficacy, revealing that modifications on the phenyl ring significantly influenced their activity. The most potent derivatives exhibited broad-spectrum antimicrobial effects .

Study 2: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship of related compounds found that electron-donating and electron-withdrawing groups on the aromatic rings enhanced biological activity. For example, adding hydroxyl or halogen substituents improved antimicrobial potency against Gram-positive and Gram-negative bacteria .

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against S. aureus and E. coli; MIC 0.0039 - 0.025 mg/mL
Antifungal ActivityActive against C. albicans; MIC values < 0.05 mg/mL
Structure-Activity RelationshipModifications on phenyl ring enhance activity

Properties

CAS No.

52809-61-7

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

[1-(5-methyl-1H-pyrrol-2-yl)-1H-isoquinolin-2-yl]-phenylmethanone

InChI

InChI=1S/C21H18N2O/c1-15-11-12-19(22-15)20-18-10-6-5-7-16(18)13-14-23(20)21(24)17-8-3-2-4-9-17/h2-14,20,22H,1H3

InChI Key

GAIMUANEUDLECB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1)C2C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4

Origin of Product

United States

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